(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-(1-methylpyrazol-4-yl)prop-2-enamide
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Description
(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-(1-methylpyrazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C20H25N5O and its molecular weight is 351.454. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Systems
The synthesis and transformations of compounds similar to "(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-(1-methylpyrazol-4-yl)prop-2-enamide" have been explored for generating polyfunctional heterocyclic systems. These include pyrroles, pyrimidines, pyrazoles, and isoxazoles, demonstrating the compound's role as a versatile synthon for constructing complex heterocyclic frameworks (Pizzioli et al., 1998).
Antimicrobial Activity
Derivatives synthesized from such compounds have been evaluated for their antimicrobial properties. For instance, new heterocycles incorporating the antipyrine moiety derived from similar cyanoacetamide compounds have shown promising antimicrobial activities. This highlights the potential of these compounds in developing new antimicrobial agents (Bondock et al., 2008).
Antitumor and Antimicrobial Activities
The exploration of enaminones as building blocks for synthesizing substituted pyrazoles with potential antitumor and antimicrobial activities further underscores the relevance of compounds like "this compound" in therapeutic research. Such studies reveal the compound's utility in creating bioactive molecules that can inhibit the growth of cancer cells and microbes (Riyadh, 2011).
Material Science Applications
Furthermore, the synthesis of polymers from intermediates obtained from related cyanide compounds indicates the potential of "this compound" in material science. These polymers exhibit good heat stability and are derived from functionalized heterocycles, illustrating the compound's applicability beyond medicinal chemistry (MacDonald et al., 1974).
Properties
IUPAC Name |
(E)-2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-(1-methylpyrazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-14-9-16(15(2)25(14)19-7-5-4-6-8-19)10-17(11-21)20(26)23-18-12-22-24(3)13-18/h9-10,12-13,19H,4-8H2,1-3H3,(H,23,26)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZJHLVLOFUJSX-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)NC3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CCCCC2)C)/C=C(\C#N)/C(=O)NC3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.